

An In-depth Technical Guide to Ethyl 2-bromopropionate-d3

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Compound of Interest

Compound Name: Ethyl 2-bromopropionate-d3

Cat. No.: B15141156

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromopropionate-d3 is the deuterium-labeled analogue of Ethyl 2-bromopropionate. This stable isotope-labeled compound serves as a valuable tool in pharmaceutical research and development, primarily as an internal standard for quantitative analysis and as a tracer in metabolic and pharmacokinetic studies. The incorporation of deuterium at the C3 position provides a distinct mass signature, allowing for its differentiation from the endogenous, non-labeled compound in biological matrices. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Ethyl 2-bromopropionate-d3**, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

Ethyl 2-bromopropionate-d3 shares similar physical and chemical properties with its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of three deuterium atoms.

Table 1: Physicochemical Properties of Ethyl 2-bromopropionate-d3 and Ethyl 2-bromopropionate

Property	Ethyl 2-bromopropionate-d3	Ethyl 2-bromopropionate
Chemical Formula	C ₅ H ₆ D ₃ BrO ₂	C ₅ H ₉ BrO ₂
Molecular Weight	184.05 g/mol	181.03 g/mol [1]
CAS Number	1398066-14-2	535-11-5[1]
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid
Boiling Point	~156-160 °C (lit.)	156-160 °C (lit.)[1]
Density	~1.394 g/mL at 25 °C (lit.)	1.394 g/mL at 25 °C (lit.)[1]
Refractive Index	~1.446 (n _{20/D}) (lit.)	1.446 (n _{20/D}) (lit.)[1]
Isotopic Purity	≥ 99 atom % D	N/A
Chemical Purity	≥ 98%	≥ 98%

Note: Some physical properties for the deuterated compound are estimated based on the non-deuterated form due to a lack of specific experimental data.

Spectral Data

Definitive spectral data for **Ethyl 2-bromopropionate-d3** is not readily available in public databases. However, the expected spectra can be inferred from the known spectra of Ethyl 2-bromopropionate.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum of **Ethyl 2-bromopropionate-d3** is expected to be similar to that of the non-deuterated compound, with the significant difference being the absence of the signal corresponding to the methyl protons at the C3 position. The quartet for the methine proton and the quartet and triplet for the ethyl group protons would remain.
 - ¹³C NMR: The carbon NMR spectrum will show a signal for the deuterated methyl group, which will be a triplet due to coupling with deuterium, and it will be shifted slightly upfield compared to the non-deuterated analogue.

- ^2H NMR: A deuterium NMR spectrum would show a singlet corresponding to the three deuterium atoms at the C3 position.
- Mass Spectrometry (MS): The mass spectrum of **Ethyl 2-bromopropionate-d3** will show a molecular ion peak (M^+) at m/z 184 and 186 with an approximate 1:1 ratio, corresponding to the two bromine isotopes (^{79}Br and ^{81}Br). This is 3 mass units higher than the molecular ion of the non-deuterated compound.

Synthesis

A specific, detailed experimental protocol for the synthesis of **Ethyl 2-bromopropionate-d3** is not widely published. However, it can be synthesized by adapting established methods for the preparation of the non-deuterated compound, starting with a deuterated precursor. A general synthetic approach involves the esterification of 2-bromopropionic acid-d3 with ethanol.

Experimental Protocol: Synthesis of Ethyl 2-bromopropionate-d3 (Adapted)

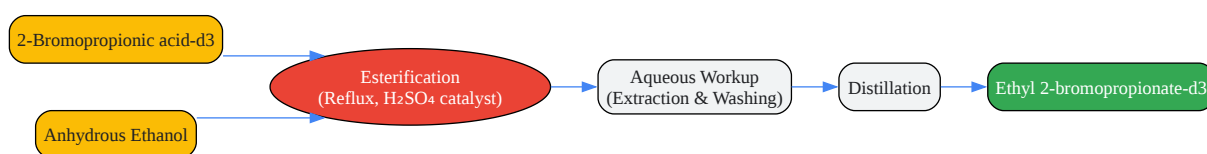
This protocol is adapted from the known synthesis of Ethyl 2-bromopropionate.

Materials:

- 2-Bromopropionic acid-d3
- Anhydrous ethanol
- Sulfuric acid (catalytic amount)
- Anhydrous sodium sulfate
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromopropionic acid-d3 in an excess of anhydrous ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution to remove the drying agent.
- Remove the diethyl ether by rotary evaporation to yield crude **Ethyl 2-bromopropionate-d3**.
- Purify the crude product by distillation under reduced pressure to obtain the final product.



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Caption: Synthetic workflow for **Ethyl 2-bromopropionate-d3**.

Applications in Research and Drug Development

The primary application of **Ethyl 2-bromopropionate-d3** is as an internal standard and tracer in pharmacokinetic and metabolic studies.

Use as an Internal Standard

In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte of interest. **Ethyl 2-bromopropionate-d3** can be used as an internal standard for the quantification of non-deuterated Ethyl 2-bromopropionate or other structurally related compounds.

Tracer in Pharmacokinetic and Metabolic Studies

Deuterium-labeled compounds are valuable tools for investigating the metabolic fate of drugs. [2] The deuterium substitution can lead to a kinetic isotope effect, potentially altering the rate of metabolism at the site of deuteration. This can be exploited to study metabolic pathways and to develop drugs with improved pharmacokinetic profiles.[2]

Experimental Protocol: In Vivo Pharmacokinetic Study (General)

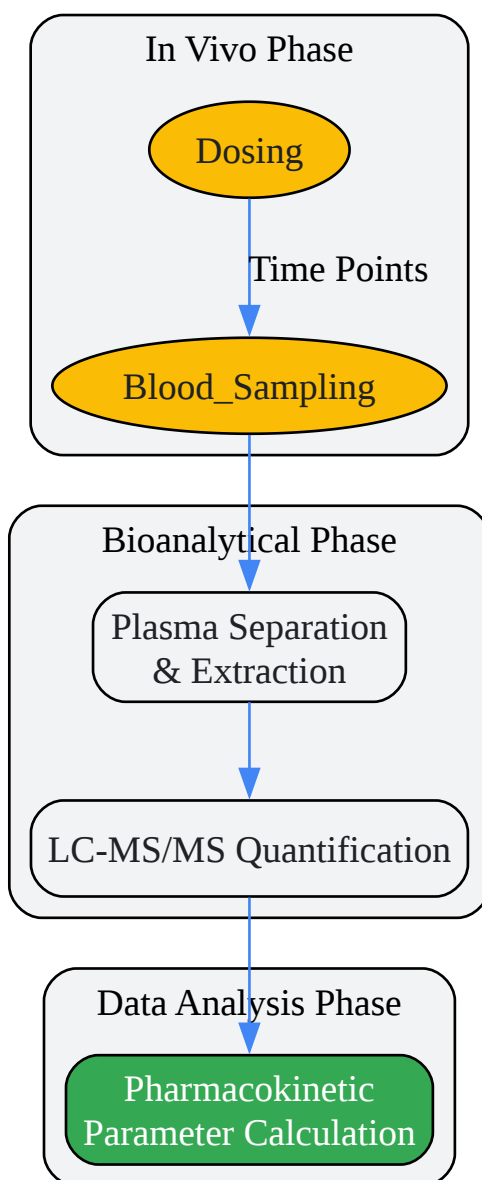
This is a generalized protocol illustrating how **Ethyl 2-bromopropionate-d3** might be used in a preclinical pharmacokinetic study.

Study Design:

- Test Animals: Male Sprague-Dawley rats (n=3-5 per group).
- Test Article: A drug candidate that is metabolized to a compound for which Ethyl 2-bromopropionate can serve as a tracer, or a study where **Ethyl 2-bromopropionate-d3** itself is the subject of investigation.
- Administration: Intravenous (IV) bolus or oral gavage.
- Dosing: A specific dose of the test article co-administered with a known amount of **Ethyl 2-bromopropionate-d3**.

Procedure:

- Acclimate the animals to the study conditions.
- Administer the test article and **Ethyl 2-bromopropionate-d3** to the animals.
- Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) via a cannulated vessel.
- Process the blood samples to obtain plasma.
- Prepare the plasma samples for analysis by protein precipitation or liquid-liquid extraction.
- Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of the parent drug, its metabolites, and **Ethyl 2-bromopropionate-d3**.
- Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and bioavailability.



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Caption: Workflow of a typical pharmacokinetic study.

Safety and Handling

Ethyl 2-bromopropionate-d3 should be handled with the same precautions as its non-deuterated counterpart. It is a flammable liquid and vapor and is corrosive, causing severe skin burns and eye damage. It is also harmful if swallowed.

Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

Ethyl 2-bromopropionate-d3 is a specialized chemical tool with significant applications in the field of drug discovery and development. Its primary utility as an internal standard and a metabolic tracer makes it an invaluable asset for researchers and scientists working to understand and optimize the pharmacokinetic and metabolic properties of new drug candidates. While detailed experimental data for the deuterated form is scarce, its properties and behavior can be largely inferred from its well-characterized non-deuterated analogue, allowing for its effective implementation in a research setting.

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References

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- 2. medchemexpress.com [medchemexpress.com]
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